

Dicyclohexyl adipate mobile phase acetonitrile water phosphoric acid

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Compound Focus: Dicyclohexyl adipate

CAS No.: 849-99-0

Cat. No.: S517275

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Application Note: HPLC Analysis of Dicyclohexyl Adipate

1. Introduction This document provides a detailed protocol for the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of **dicyclohexyl adipate** (CAS 849-99-0), a compound used as a plasticizer. The method employs a robust mobile phase system of acetonitrile, water, and phosphoric acid, suitable for both analytical quantification and preparative isolation of impurities [1].

2. Materials and Methods

2.1. Instrumentation The method is designed for a standard HPLC system comprising:

- Pump: Capable of handling binary gradients.
- Autosampler: With a 20 μ L injection loop, or similar.
- Column Oven: Temperature control required.
- Detector: UV-Vis or Photo-Diode Array (PDA) detector.
- Data Acquisition System: Appropriate chromatography software.

2.2. Reagents and Chemicals

- **Dicyclohexyl Adipate** analytical standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade, e.g., 18 M Ω -cm purity)

- Phosphoric Acid (HPLC grade, 85% purity)

2.3. Chromatographic Conditions The table below summarizes the optimized method parameters.

Parameter	Specification
HPLC Column	Newcrom R1 (or equivalent C18 with low silanol activity) [1]
Column Dimensions	150 mm x 4.6 mm, 5 μ m (or 3 μ m for UPLC applications) [1]
Mobile Phase A	Water with phosphoric acid [1]
Mobile Phase B	Acetonitrile with phosphoric acid [1]
Mobile Phase Ratio	Information not specified in search results; requires experimental optimization
Elution Mode	Isocratic or Gradient (specific gradient profile not provided in search results)
Flow Rate	1.0 mL/min (for conventional HPLC; adjust for UPLC)
Column Temperature	Ambient or controlled (e.g., 25-35°C)
Injection Volume	10-20 μ L
Detection Wavelength	To be determined experimentally (e.g., 205-220 nm for esters)

2.4. Mobile Phase Preparation: Critical Considerations Accurate mobile phase preparation is critical for method reproducibility.

- **Phosphoric Acid Concentration:** The search results indicate the use of phosphoric acid but do not specify its concentration. A referenced forum post highlights a common error where 4% phosphoric acid was mistakenly used instead of 0.4%, suggesting a typical working concentration is in the lower range (e.g., 0.1% - 0.5%) [2]. **Note:** A 0.4% (v/v) concentration equates to adding approximately 4.7 mL of 85% phosphoric acid per liter of mobile phase.
- **Mixing Procedure:** To ensure accuracy, prepare the mobile phase by measuring and mixing the components volumetrically. For example, to make 1 L of a 50:50 mixture with 0.4% phosphoric acid:
 - Measure 500 mL of HPLC-grade water into a mobile phase bottle.
 - Add the calculated volume of phosphoric acid (e.g., 2.35 mL for 0.4% in the aqueous phase) to the water and mix thoroughly.

- Add 500 mL of HPLC-grade acetonitrile to the bottle and mix thoroughly.
- Degas the final mixture by sonication for 5-10 minutes or by sparging with helium [3] [4].
- **MS-Compatible Modification:** For mass spectrometry (MS) detection, replace phosphoric acid with **formic acid** at a typical concentration of 0.1% [1].

3. Experimental Protocol

3.1. Sample Preparation

- Dissolve the sample in an appropriate solvent compatible with the mobile phase (e.g., acetonitrile).
- Filter the solution through a 0.45 μm (or 0.22 μm) syringe filter prior to injection to prevent column contamination.

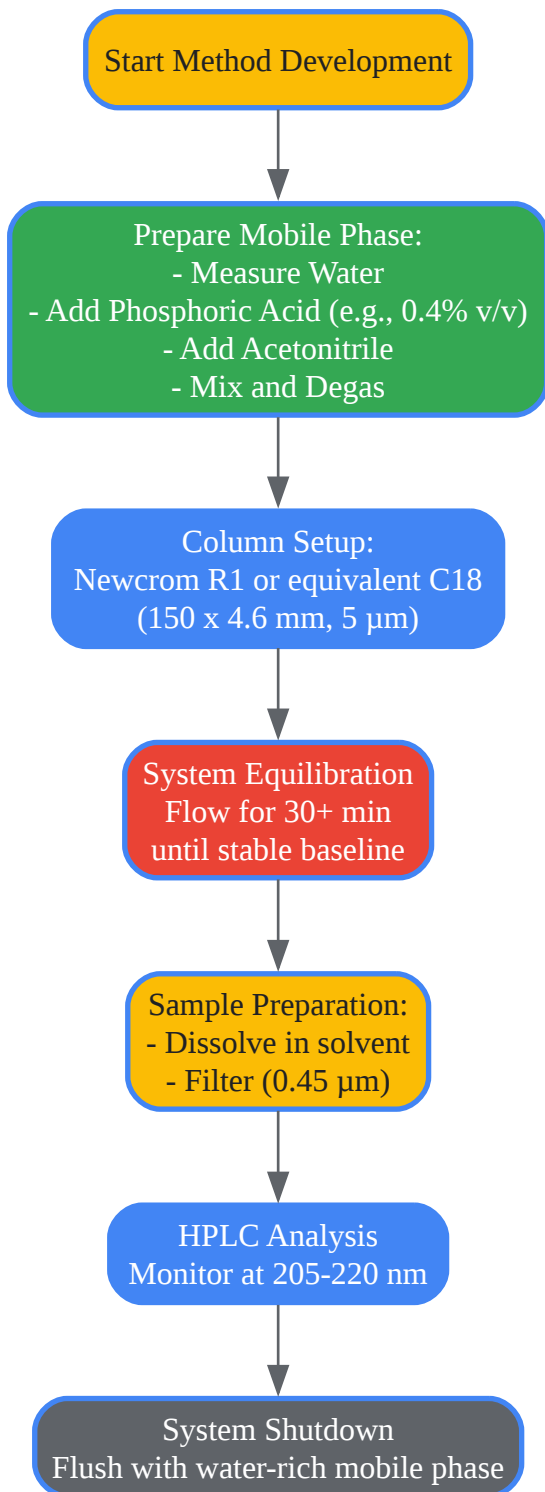
3.2. System Equilibration and Analysis

- Install the column and allow the mobile phase to flow through the system at the initial gradient conditions (or isocratic conditions) for at least 30 minutes or until a stable baseline is achieved.
- Perform blank injections to confirm system cleanliness.
- Inject analytical standards to confirm retention time and system performance.
- Inject prepared samples for analysis.

4. Troubleshooting and Notes

- **System Leaks:** Be aware that mobile phases containing acids like phosphoric acid in high organic content can be aggressive and may cause leaks at fittings over time, especially with stainless steel tubing. If leaks occur, inspect and replace ferrules and tubing as necessary. PEEK tubing can be a suitable inert alternative for some system parts [2].
- **Precipitation Risk:** High concentrations of phosphate buffers can precipitate when mixed with high percentages of acetonitrile. Always ensure the final mobile phase mixture is clear and miscible. Flush the system thoroughly with water (e.g., 10% methanol/water) after use to prevent salt crystallization [2].
- **pH Adjustment:** The search results do not specify if the pH of the aqueous phase is adjusted. For better control over the ionization of analytes and improved peak shape, you may consider adjusting the pH of the aqueous phase with phosphoric acid before mixing with acetonitrile [3].

The following workflow diagram summarizes the experimental procedure.



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Method Validation and Application

While the core method provides a starting point, full application requires experimental optimization and validation. Key parameters to investigate include:

- **Specificity:** Ensure baseline separation of **dicyclohexyl adipate** from any potential impurities or sample matrix components.
- **Linearity and Range:** Prepare a series of standard solutions to establish a calibration curve.
- **Precision:** Perform repeatability (multiple injections of the same solution) and intermediate precision (different days, analysts) tests.
- **Accuracy:** Conduct spike/recovery studies if analyzing a complex sample matrix.
- **Sensitivity:** Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for your specific instrument.

This method can be adapted for the analysis of related compounds, such as phthalate esters, though separation conditions may require modification [5].

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